Cas no 101101-58-0 (6-Methyl-2-(phenylmethyl)benzothiazole)
101101-58-0 structure
Product Name:6-Methyl-2-(phenylmethyl)benzothiazole
CAS No:101101-58-0
MF:C15H13NS
MW:239.335422277451
CID:1082319
PubChem ID:50849889
Update Time:2025-04-20
6-Methyl-2-(phenylmethyl)benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-2-(phenylmethyl)benzothiazole
- 2-Benzyl-6-methyl-1,3-benzothiazole
- benzothiazole, 6-methyl-2-(phenylmethyl)-
- LogP
- AKOS005061645
- SCHEMBL507032
- 2-benzyl-6-methyl-benzothiazole
- NGHUIIVEGWGNHU-UHFFFAOYSA-N
- 101101-58-0
-
- Inchi: 1S/C15H13NS/c1-11-7-8-13-14(9-11)17-15(16-13)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
- InChI Key: NGHUIIVEGWGNHU-UHFFFAOYSA-N
- SMILES: S1C2C=C(C)C=CC=2N=C1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 239.07699
- Monoisotopic Mass: 239.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1A^2
- XLogP3: 4.7
Experimental Properties
- Density: 1.185
- Boiling Point: 390.789°C at 760 mmHg
- Flash Point: 191.658°C
- Refractive Index: 1.662
- PSA: 12.89
- LogP: 4.19550
6-Methyl-2-(phenylmethyl)benzothiazole Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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